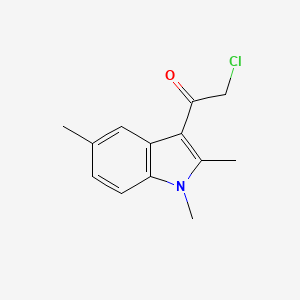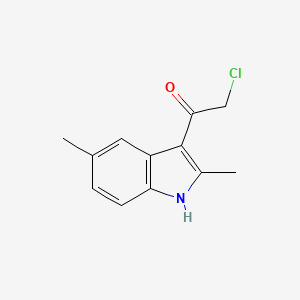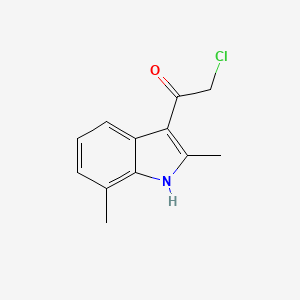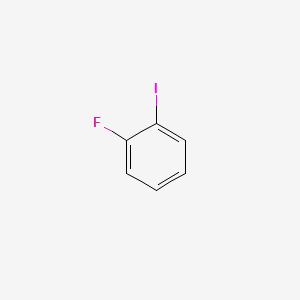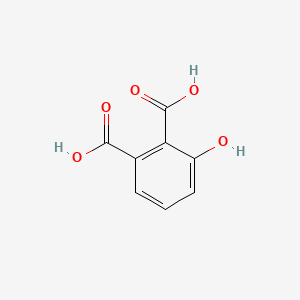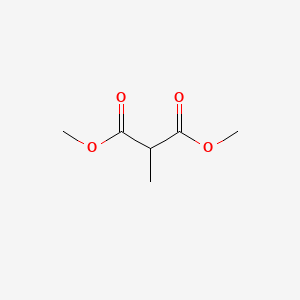
Diisobutyl perylene-3,9-dicarboxylate
説明
Diisobutyl perylene-3,9-dicarboxylate is an ester that belongs to the group of polymers . It is a colorless liquid with a boiling point of 246 °C and a density of 1.04g/mL . This polymer is soluble in organic solvents such as chloroform, acetone, or ethyl acetate .
Molecular Structure Analysis
The molecular formula of this compound is C30H28O4 . The InChI code is 1S/C30H28O4/c1-17(2)15-33-29(31)25-13-11-23-20-8-6-10-22-26(30(32)34-16-18(3)4)14-12-24(28(20)22)19-7-5-9-21(25)27(19)23/h5-14,17-18H,15-16H2,1-4H3 .
Chemical Reactions Analysis
While specific chemical reactions involving this compound are not available, it’s known that perylene derivatives exhibit interesting photochemical and photophysical properties . They can undergo various reactions such as oxidation, reduction, and substitution .
Physical And Chemical Properties Analysis
This compound is a colorless liquid with a boiling point of 246 °C and a density of 1.04g/mL . This polymer is soluble in organic solvents such as chloroform, acetone, or ethyl acetate .
科学的研究の応用
Organic Electronics
Diisobutyl perylene-3,9-dicarboxylate, a derivative of perylene diimides (PDIs), has been extensively studied for its applications in organic electronics. PDIs, including their derivatives, are known for their utility in organic photovoltaic devices and field-effect transistors due to their excellent physical properties. These compounds exhibit high electron mobility and high molar absorption coefficients, making them ideal for use in these applications (Huang, Barlow, & Marder, 2011).
Photovoltaic Solar Cells
Perylene diimides and their derivatives, such as this compound, are prominent in the field of organic photovoltaic solar cells. Their rigid, fused aromatic core allows for π–π intermolecular interactions, which impart n-type semiconducting properties. These properties are crucial for optoelectronic applications, with PDIs being highly sought after for their strong electron-accepting character and significant charge transport properties (Kozma & Catellani, 2013).
Organic Photonics and Electronics
The cyanated derivatives of perylene diimides, including this compound, have shown to be strong oxidants with absorption in the visible spectrum. These stable radical anions form chromophores, expanding the library of perylene derivatives employed as charge generators and carriers in molecular photonics and electronics. Their applications extend to roles as n-type organic semiconductors (Ahrens, Fuller, & Wasielewski, 2003).
Fluorescence Probes
This compound derivatives have been explored as fluorescence probes due to their high photostability and intense fluorescence. These properties make them suitable for ratiometric analysis in variousscientific and analytical applications. For instance, some derivatives like 9-piperazine substituted perylene-3,4-dicarboximide show potential in the ratiometric detection of DNA, benefiting from changes in fluorescence emission intensities in response to varying conditions (Huang & Tam-Chang, 2011).
Liquid Crystalline Properties
Certain perylene diimide derivatives, such as polyoxyethylene-substituted perylene-3,4,9,10-tetracarboxyldiimides, exhibit liquid crystalline properties. These derivatives have significantly lower melting points and greater solubility in common solvents compared to other perylene diimide derivatives. Their unique physical and photophysical properties, including the ability to form highly crystalline phases, are of interest in electroactive and photovoltaic applications (Cormier & Gregg, 1998).
作用機序
Target of Action
Diisobutyl perylene-3,9-dicarboxylate is a polymer that has shown potential as an optical sensor for detecting hydroxyl groups . The primary target of this compound is the hydroxyl group, which plays a significant role in various biochemical reactions.
Mode of Action
The interaction of this compound with its target, the hydroxyl group, results in light emission . This light emission is used to detect the presence of hydroxyl groups, making this compound a valuable tool in biochemical research.
Pharmacokinetics
It is known that the compound is a colorless liquid with a boiling point of 246 °c and a density of 104g/mL . It is soluble in organic solvents such as chloroform, acetone, or ethyl acetate , which may impact its bioavailability.
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the detection of hydroxyl groups. By emitting light when it interacts with these groups, this compound allows for the visualization and study of biochemical processes involving hydroxyl groups .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s solubility in various organic solvents suggests that the solvent environment could impact its function
生化学分析
Biochemical Properties
Diisobutyl perylene-3,9-dicarboxylate plays a significant role in biochemical reactions, particularly in the context of optical sensing. It interacts with hydroxyl groups, which can be detected through changes in its optical properties . The compound forms a polymer film that can be used to study the effects of hydroxyl groups on optical properties and thermal expansion . Additionally, this compound is soluble in organic solvents such as chloroform, acetone, and ethyl acetate, which facilitates its use in various biochemical assays .
Cellular Effects
This compound has been shown to influence cellular processes through its interaction with hydroxyl groups. The polymer film of this compound can be used in animal experiments to study the effects of hydroxyl groups on optical properties and thermal expansion
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with hydroxyl groups, leading to changes in optical properties and thermal expansion . The compound’s ester structure allows it to form stable interactions with hydroxyl groups, which can be detected through changes in light emission. This mechanism is particularly useful in optical sensing applications, where this compound can serve as a sensor for detecting hydroxyl groups .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has shown stability over time when stored under appropriate conditions. It is typically sealed in dry conditions at room temperature to maintain its stability . The compound’s long-term effects on cellular function are still being studied, but its stability and consistent performance in optical sensing applications make it a valuable tool for biochemical research .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At lower dosages, the compound has been shown to effectively interact with hydroxyl groups without causing adverse effects
Metabolic Pathways
This compound is involved in metabolic pathways related to its interaction with hydroxyl groups. The compound’s ester structure allows it to participate in reactions with enzymes and cofactors that facilitate the detection of hydroxyl groups
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions help localize the compound to specific areas where it can effectively interact with hydroxyl groups. The compound’s solubility in organic solvents also aids in its distribution within biological systems .
Subcellular Localization
This compound is localized to specific subcellular compartments where it can interact with hydroxyl groups . The compound’s structure and post-translational modifications may direct it to particular organelles, although specific targeting signals are still being studied. This localization is crucial for its function as an optical sensor in biochemical assays .
特性
IUPAC Name |
bis(2-methylpropyl) perylene-3,9-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H28O4/c1-17(2)15-33-29(31)25-13-11-23-20-8-6-10-22-26(30(32)34-16-18(3)4)14-12-24(28(20)22)19-7-5-9-21(25)27(19)23/h5-14,17-18H,15-16H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLNJGHNUXCVDIX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC(=O)C1=CC=C2C3=C4C(=CC=C3)C(=CC=C4C5=C2C1=CC=C5)C(=O)OCC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H28O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1062621 | |
| Record name | Diisobutyl 3,9-perylenedicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1062621 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
452.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2744-50-5 | |
| Record name | Fluorescent Yellow 8G | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2744-50-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,9-Perylenedicarboxylic acid, 3,9-bis(2-methylpropyl) ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002744505 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,9-Perylenedicarboxylic acid, 3,9-bis(2-methylpropyl) ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Diisobutyl 3,9-perylenedicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1062621 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Diisobutyl 3,9-perylenedicarboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.527 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of Diisobutyl Perylene-3,9-dicarboxylate in the study mentioned in the abstract?
A1: this compound (3) acts as a guest molecule alongside other aggregation-caused quenching dyes within a host macrocycle, cyclo (D4d-CDMB-8) []. This host-guest complex forms various solid-state systems (co-crystals and amorphous materials) that exhibit interesting fluorescence properties. The study focuses on how transformations between these states, induced by grinding or solvent exposure, impact fluorescence. While the abstract doesn't delve into the specific behavior of this compound, it highlights its role as a building block for these dynamic fluorescent materials.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Ethyl 8-[4-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl)phenyl]-8-oxooctanoate](/img/structure/B1346538.png)
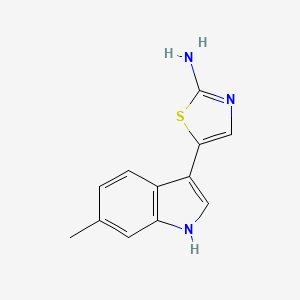
![4-chloro-5,8-dimethyl-5H-pyrimido[5,4-b]indole](/img/structure/B1346542.png)
